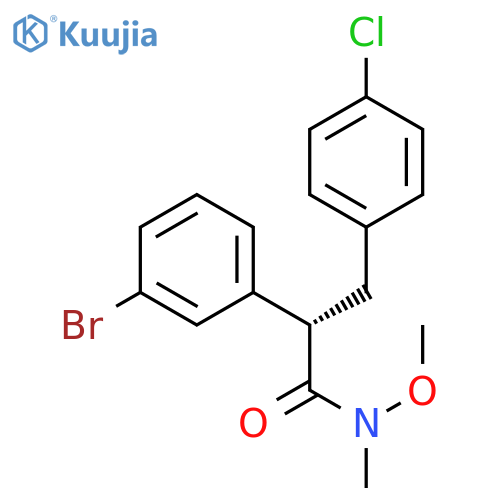

Cas no 1002752-51-3 ((S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide)

1002752-51-3 structure

商品名:(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide

CAS番号:1002752-51-3

MF:C17H17BrClNO2

メガワット:382.679383039474

MDL:MFCD22419826

CID:4558643

(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide 化学的及び物理的性質

名前と識別子

-

- (S)-2-(3-broMophenyl)-3-(4-chlorophenyl)-N-Methoxy-N-MethylpropanaMide

- Benzenepropanamide, α-(3-bromophenyl)-4-chloro-N-methoxy-N-methyl-, (αS)-

- (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide

-

- MDL: MFCD22419826

- インチ: 1S/C17H17BrClNO2/c1-20(22-2)17(21)16(13-4-3-5-14(18)11-13)10-12-6-8-15(19)9-7-12/h3-9,11,16H,10H2,1-2H3/t16-/m0/s1

- InChIKey: OAWHEQQWVGAVLF-INIZCTEOSA-N

- ほほえんだ: C(N(OC)C)(=O)[C@H](C1=CC=CC(Br)=C1)CC1=CC=C(Cl)C=C1

計算された属性

- せいみつぶんしりょう: 381.01312g/mol

- どういたいしつりょう: 381.01312g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 361

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 29.5Ų

- ぶんしりょう: 382.7g/mol

(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D778783-1g |

(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide |

1002752-51-3 | 95% | 1g |

$870 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580597-1g |

(S)-2-(3-bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide |

1002752-51-3 | 98% | 1g |

¥8100 | 2023-04-17 | |

| eNovation Chemicals LLC | D778783-1g |

(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide |

1002752-51-3 | 95% | 1g |

$870 | 2025-02-21 | |

| eNovation Chemicals LLC | D778783-1g |

(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide |

1002752-51-3 | 95% | 1g |

$870 | 2025-02-25 |

(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide 関連文献

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

1002752-51-3 ((S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide) 関連製品

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1002752-51-3)(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide

清らかである:99%

はかる:1g

価格 ($):846.0